3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a synthetic organic compound. It belongs to the class of benzisothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Oxidation: The final step involves the oxidation of the benzisothiazole core to introduce the dioxido and oxo functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole: The parent compound, known for its diverse biological activities.
Benzothiazole: Similar structure but lacks the sulfone group.
Thiazole: A simpler structure with a similar sulfur-nitrogen heterocycle.
Uniqueness
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is unique due to the presence of the dioxido and oxo functionalities, which can impart distinct chemical and biological properties compared to other benzisothiazole derivatives.
Biological Activity
The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a member of the benzisothiazole derivatives, which have gained attention for their diverse biological activities. This article explores its biological activity based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is C16H15N2O4S, and it features a benzisothiazole moiety that is known for its pharmacological potential. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that benzisothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes.
Anticancer Properties
Benzisothiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound's anti-inflammatory properties may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In experimental models, related compounds have demonstrated a reduction in pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A comparative study on various benzisothiazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant strains of bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives.
- Cancer Cell Apoptosis : In a study involving MCF-7 cells treated with related benzisothiazole compounds, significant apoptosis was observed at concentrations ranging from 5 to 20 µM. The study utilized flow cytometry to confirm increased Annexin V staining, indicating early apoptotic changes.
Research Findings Summary Table
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNKGFWHLYWBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.